m7GpppAmpG
Description
Properties
Molecular Formula |
C32H43N15O24P4 |
|---|---|
Molecular Weight |
1145.7 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3R,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C32H43N15O24P4/c1-44-9-47(25-15(44)27(53)43-32(35)41-25)29-19(51)17(49)11(67-29)4-64-73(56,57)70-75(60,61)71-74(58,59)65-5-12-20(21(62-2)30(68-12)45-7-38-13-22(33)36-6-37-23(13)45)69-72(54,55)63-3-10-16(48)18(50)28(66-10)46-8-39-14-24(46)40-31(34)42-26(14)52/h6-12,16-21,28-30,48-51H,3-5H2,1-2H3,(H11-,33,34,35,36,37,40,41,42,43,52,53,54,55,56,57,58,59,60,61)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,28-,29-,30-/m1/s1 |
InChI Key |
AGWRKMKSPDCRHI-UQTMIEBXSA-N |
Isomeric SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)OC)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O |
Canonical SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)OC)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O |
Origin of Product |
United States |
Molecular Mechanisms of M7gpppampg Function in Post Transcriptional Gene Regulation
Interactions with Eukaryotic Translation Initiation Factors
In the cytoplasm, the primary effector of cap-dependent translation is the eukaryotic initiation factor 4F (eIF4F) complex. The recognition of the m7GpppAmpG cap by this complex is a rate-limiting step for the recruitment of the ribosomal machinery to the mRNA, thereby initiating protein synthesis.
Binding Kinetics and Affinity of this compound with eIF4E
The eukaryotic translation initiation factor 4E (eIF4E) is the subunit of the eIF4F complex that directly recognizes and binds the 5'-cap structure. The interaction between eIF4E and cap analogs like m7GpppG has been characterized through various biophysical methods, revealing a high-affinity and dynamic binding process.
Kinetic studies using stopped-flow fluorescence quenching have determined the rate constants for the interaction of human eIF4E with the cap analog m7GpppG. nih.govbohrium.comnih.gov These experiments show a rapid association (on-rate) and a relatively fast dissociation (off-rate), indicating a dynamic equilibrium that is crucial for the regulation of translation. nih.govbohrium.comnih.gov The formation of the m7GpppG·eIF4E complex follows a sequential, random kinetic mechanism. nih.govbohrium.comnih.gov
The binding affinity, often expressed as an association constant (Kas) or a dissociation constant (Kd), quantifies the strength of the interaction. Fluorescence titration assays are commonly used to measure the quenching of intrinsic tryptophan fluorescence in eIF4E upon cap binding. nih.govnih.gov These studies have determined the binding affinities for a range of cap analogs, demonstrating that eIF4E exhibits a high degree of specificity for the m7G-containing structure. nih.govresearchgate.netnih.gov The affinity of eIF4E for mononucleotide cap analogs like m7GTP is typically higher than for dinucleotide analogs. nih.gov
Table 1: Kinetic Parameters for eIF4E and Cap Analog Interaction This table presents the kinetic constants for the binding of human eIF4E to the m7GpppG cap analog. The data illustrates the dynamic nature of the cap-binding process.
| Interaction | kon (M-1s-1) | koff (s-1) | Source(s) |
| m7GpppG + eIF4E | 1.79 x 108 | 79 | nih.govbohrium.comnih.gov |
| eIF4G(557–646) + eIF4E | 3 x 106 | 0.01 | nih.govbohrium.comnih.gov |
| eIF4G(557–646) + eIF4E·m7GpppG | 3 x 106 | 0.01 | nih.govbohrium.comnih.gov |
Role of the eIF4F Complex (eIF4E, eIF4A, eIF4G) in Cap-Dependent Translation Initiation
Cap-dependent translation initiation is a multi-step process orchestrated by the eIF4F complex, which is composed of three key subunits: eIF4E, eIF4A, and eIF4G. researchgate.netnih.gov
eIF4E : As the cap-binding protein, eIF4E's primary role is to recognize and bind the this compound cap at the 5' end of the mRNA. nih.govyoutube.com This interaction is often considered the rate-limiting step of initiation and is a major point of translational control. youtube.com
eIF4A : This subunit is an ATP-dependent RNA helicase. nih.gov Its function is to unwind the secondary structures, such as hairpins and loops, that are often present in the 5' untranslated region (5' UTR) of mRNAs. researchgate.net This unwinding creates a clear landing pad for the 43S preinitiation complex to scan for the start codon. nih.gov
eIF4G : This large scaffolding protein acts as a molecular bridge. researchgate.netnih.gov It interacts directly with both eIF4E (and thus the mRNA cap) and eIF4A, coordinating their activities. researchgate.net Crucially, eIF4G also binds to eIF3, a factor associated with the 40S small ribosomal subunit, thereby recruiting the entire ribosomal machinery to the 5' end of the mRNA to begin the scanning process. youtube.comresearchgate.net
Together, the eIF4F complex ensures that only intact, capped mRNAs are efficiently selected for translation, linking the recognition of the 5' cap directly to the assembly of the translation machinery. researchgate.netyoutube.com
Influence of eIF4G RNA-Binding Domain on eIF4E-Cap Interaction
The interaction between eIF4E and the mRNA cap is modulated by the scaffolding protein eIF4G. One key aspect of this modulation involves the RNA-binding domains within eIF4G. Studies have shown that eIF4G significantly enhances the binding of eIF4E to the cap structure. nih.govamanote.com This enhancement is dependent on the presence of the RNA-binding activity within eIF4G. nih.govresearchgate.net
The proposed mechanism suggests that by binding to the mRNA downstream of the cap, eIF4G effectively anchors the eIF4E-eIF4G complex to the RNA template. nih.gov This tethering stabilizes the interaction between eIF4E and the cap, increasing the apparent affinity and preventing premature dissociation. nih.gov In mammals, this effect is mediated by multiple RNA-binding domains in eIF4G that interact with regions of the mRNA beyond the cap itself. nih.gov
However, it is important to note a point of contention in the research. Some biophysical studies using a specific 90-amino acid fragment of eIF4G that contains the eIF4E-binding site found that while this fragment binds tightly to eIF4E, it does not, by itself, increase the affinity of eIF4E for the m7GpppG cap analog. nih.govbohrium.comnih.gov This suggests that the enhancement of cap binding is not a simple allosteric effect from the eIF4E-eIF4G interaction alone but likely requires the broader RNA-binding capabilities of the full-length eIF4G protein to anchor the complex to the mRNA. nih.govresearchgate.net
Engagement with Nuclear Cap-Binding Proteins (CBC)
Before an mRNA is exported to the cytoplasm for translation, its 5'-cap is first recognized in the nucleus by the nuclear cap-binding complex (CBC). This interaction is crucial for pre-mRNA processing, including splicing and 3' end formation, as well as for nuclear export. nih.govresearchgate.net
Differential Binding of this compound to CBC Subunits (CBP20, CBP80)
The nuclear cap-binding complex (CBC) is a heterodimer composed of two subunits: CBP20 and CBP80. researchgate.netnih.gov These two proteins work synergistically to bind the m7G cap, as neither subunit alone possesses a significant affinity for the cap structure. nih.gov
CBP20 (NCBP2) : This smaller subunit contains the actual cap-binding pocket and is responsible for directly interacting with the m7G base. nih.govresearchgate.net However, in the absence of its partner, CBP20 is unstable. nih.gov
CBP80 (NCBP1) : The larger subunit, CBP80, does not directly contact the cap. Its primary role is to stabilize CBP20 and lock the entire complex into a high-affinity cap-binding state. nih.govresearchgate.net It achieves this by stabilizing the movement of a flexible loop in CBP20 that is critical for cap recognition. nih.govresearchgate.net
The assembly of the CBP20-CBP80 heterodimer is a prerequisite for high-affinity cap binding. nih.gov This cooperative interaction ensures that the cap is recognized efficiently in the nucleus, facilitating subsequent RNA processing events. researchgate.netresearchgate.net
Table 2: Roles of CBC Subunits in Cap Binding This table summarizes the distinct but complementary functions of the two subunits of the nuclear cap-binding complex in recognizing the m7G cap.
| Subunit | Primary Function | Key Characteristics | Source(s) |
| CBP20 | Direct cap binding | Contains the m7G-binding pocket; unstable without CBP80. | nih.govresearchgate.net |
| CBP80 | High-affinity binding | Stabilizes CBP20's conformation; ensures a high-affinity cap-binding state. | nih.govresearchgate.net |
Structural Basis of Cap-Binding Protein Recognition of Methylated Guanosine (B1672433)
The specific recognition of the 7-methylguanosine (B147621) (m7G) moiety by both the nuclear CBC and the cytoplasmic eIF4E is a classic example of molecular recognition, achieved through a conserved structural motif.
In the nuclear cap-binding complex, the m7G base of the cap analog is inserted into a binding pocket on the CBP20 subunit. nih.gov Specificity is achieved by sandwiching the methylated guanosine base between the aromatic rings of two conserved tyrosine residues, Tyr20 and Tyr43. nih.govnih.gov This "aromatic sandwich" creates favorable π-π stacking interactions that stabilize the base within the pocket. nih.govresearchgate.net The binding of the cap induces significant conformational changes in CBP20, which are then stabilized by CBP80. nih.govresearchgate.net
Mechanisms of Cap Transfer from Nuclear CBC to Cytoplasmic eIF4E
The transition of a messenger RNA (mRNA) from a nuclear, cap-binding complex (CBC)-bound state to a cytoplasmic, eukaryotic translation initiation factor 4E (eIF4E)-bound state is a critical step in gene expression. This "cap-chaperone" switch is essential for the mRNA to be efficiently translated. While the precise mechanisms specifically governing the transfer of mRNAs capped with this compound are not extensively detailed in existing literature, the process can be understood through the general principles of cap-binding protein exchange.
In the nucleus, the CBC, composed of CBP80 and CBP20, binds to the 5' cap structure of the nascent pre-mRNA. nih.govnih.gov This interaction is crucial for pre-mRNA processing, including splicing and nuclear export. nih.gov Once the mRNA is exported to the cytoplasm, the CBC must be replaced by eIF4E for translation to initiate. nih.gov
Impact on Messenger RNA Stability and Turnover
Protection Against 5'→3' Exonucleolytic Degradation
The 5' cap structure is a fundamental feature of eukaryotic mRNAs that shields them from premature degradation by 5'→3' exonucleases. nih.govnih.govthermofisher.com The this compound cap analog effectively performs this protective function. The key to this protection lies in the unique 5'-5' triphosphate linkage that connects the 7-methylguanosine to the first nucleotide of the mRNA chain. quora.com
This inverted linkage is not a substrate for the standard 5'→3' exonucleases that are responsible for degrading uncapped or decapped mRNAs. quora.com These enzymes typically recognize and cleave phosphodiester bonds in a 5' to 3' direction. The 5'-5' linkage of the cap effectively blocks their processivity, thereby preserving the integrity of the mRNA from its 5' end. This protection is crucial for maintaining a stable pool of translatable mRNA within the cell, and the presence of the this compound cap is a primary determinant of an mRNA's half-life.
Modulation of mRNA Decapping Processes by Enzymes like Dcp2
While the 5' cap provides protection, it is also the target of decapping enzymes, which initiate mRNA degradation. The primary enzyme responsible for this in the major 5'-3' decay pathway is Dcp2. nih.govembopress.org The activity of Dcp2 can be influenced by the specific structure of the cap and the surrounding sequence.
Influence on Translational Efficiency and Protein Expression
Effects of Cap Analog Identity and Methylation Status on Protein Yield
The identity of the first transcribed nucleotide and its methylation status within the cap structure can significantly impact the translational efficiency of an mRNA and, consequently, the protein yield. The this compound cap analog, which features an adenosine (B11128) as the first nucleotide with a 2'-O-methylation, has been studied in this context.
Research has shown that mRNAs capped with analogs where the first nucleotide is an adenosine (A) or a 2'-O-methylated adenosine (Am) exhibit high levels of protein expression. The presence of the 2'-O-methylation in this compound, creating a "Cap 1" structure, is particularly important. In certain cell types, such as dendritic cells, mRNAs with a Cap 1 structure show significantly higher expression than their unmethylated (Cap 0) counterparts. This suggests that the 2'-O-methylation is a key determinant of translational efficiency, potentially by enhancing the interaction with the translational machinery or by providing resistance to certain cellular innate immune responses that can suppress translation.
| Cap Analog Feature | Effect on Protein Yield | Cell Type Dependence |
|---|---|---|
| First Nucleotide: Adenosine (A) | High | General |
| 2'-O-Methylation (Cap 1) | Significantly Higher Expression | Observed in specific cell types (e.g., JAWS II dendritic cells) |
| No 2'-O-Methylation (Cap 0) | Lower Expression than Cap 1 | Observed in specific cell types |
Comparative Analysis of Translational Efficiency with Different Cap Structures
The translational efficiency of mRNAs is highly dependent on the structure of their 5' cap. The this compound cap analog has been developed as an alternative to the standard m7GpppG cap and "anti-reverse" cap analogs (ARCAs) to optimize protein production from in vitro transcribed mRNAs.
Studies have demonstrated that ARCA-capped mRNAs exhibit significantly higher translational efficiency compared to those with a standard m7GpppG cap. nih.gov This is primarily because ARCA is designed to be incorporated only in the correct orientation during in vitro transcription, ensuring that all capped mRNAs are translationally active. nih.gov The this compound cap, being a trinucleotide analog, also promotes efficient capping.
When compared, mRNAs capped with analogs that lead to a Cap 1 structure, such as this compound, often show enhanced translational properties. The 2'-O-methylation can increase mRNA stability and translational output. While direct, side-by-side quantitative comparisons of this compound with all other cap analogs are not always available, the collective data suggest that its features—a trinucleotide structure for efficient incorporation, an adenosine as the first nucleotide, and a 2'-O-methylation—position it as a highly efficient cap analog for maximizing protein expression.
| Cap Structure | Relative Translational Efficiency | Key Features |
|---|---|---|
| m7GpppG | Baseline | Standard dinucleotide cap; can be incorporated in reverse orientation. nih.gov |
| ARCA (Anti-Reverse Cap Analog) | ~2-2.6 fold higher than m7GpppG | Modified to ensure correct orientation during transcription. nih.gov |
| This compound (Cap 1) | High | Trinucleotide structure; contains 2'-O-methylation which can enhance expression in certain cells. |
Role in Intranuclear RNA Processing Events
Within the nucleus, the this compound cap, recognized by the nuclear Cap-Binding Complex (CBC), orchestrates a series of crucial RNA processing events. The CBC, a heterodimer of CBP80 and CBP20, binds to the cap structure of nascent RNA polymerase II transcripts, serving as a master regulator that couples transcription to subsequent processing steps. pnas.orgnih.gov
The this compound cap structure plays a pivotal role in the removal of introns from pre-mRNA, a process known as splicing. The CBC, bound to the 5'-cap, facilitates the recruitment of the U1 small nuclear ribonucleoprotein (snRNP) to the 5' splice site of the first intron. mdpi.com This interaction is crucial for the efficient assembly of the spliceosome, the large RNA-protein complex that catalyzes splicing. nih.govresearchgate.net By promoting the recognition of the cap-proximal splice site, the CBC enhances both the speed and accuracy of intron removal. nih.govnih.gov This cap-mediated recruitment helps ensure that introns are correctly identified and excised, preventing the production of aberrant proteins from improperly spliced transcripts. mdpi.comucsc.edu Studies have shown that mutants deficient in CBC subunits exhibit widespread changes in splicing patterns, particularly affecting the splicing of the first intron. mdpi.com
Table 1: Key Protein Complexes in this compound-Mediated Nuclear Processes
| Protein/Complex | Subunits | Binds to | Primary Function(s) in RNA Processing |
| Cap-Binding Complex (CBC) | CBP80, CBP20 | m7G cap | Splicing, 3'-end formation, U snRNA export, mRNA export, NMD |
| Spliceosome | U1, U2, U4, U5, U6 snRNPs & proteins | Pre-mRNA | Catalyzes intron removal (splicing) |
| Cleavage and Polyadenylation Specificity Factor (CPSF) | CPSF1-4, FIP1L1, WDR33 | AAUAAA signal | Pre-mRNA cleavage at the 3'-end |
| Cleavage Stimulation Factor (CstF) | CSTF1-3 | G/U-rich element | Stimulates 3'-end cleavage |
| TREX Complex | THO complex, UAP56, Aly/REF | Mature mRNA | Couples transcription to mRNA export |
| NXF1-NXT1 | NXF1, NXT1 | TREX complex, mRNA | mRNA export receptor, mediates transport through NPC |
| CRM1 (Exportin 1) | - | PHAX, RanGTP | Nuclear export receptor for U snRNAs |
| PHAX | - | CBC, CRM1 | Adaptor protein for U snRNA export |
| UPF Complex | UPF1, UPF2, UPF3 | mRNA with PTC | Core factor in Nonsense-Mediated Decay (NMD) |
The influence of the 5'-cap extends to the 3'-end of the pre-mRNA transcript. The processes of 3'-end cleavage and subsequent polyadenylation are significantly enhanced by the presence of the cap structure. pnas.orgoup.com Evidence supports a "closed-loop" model within the nucleus, where the CBC at the 5'-end physically interacts with 3'-end processing factors, including the Cleavage and Polyadenylation Specificity Factor (CPSF) and Cleavage Stimulation Factor (CstF). pnas.org This interaction juxtaposes the two ends of the pre-mRNA, increasing the stability of the 3'-processing complex and promoting efficient endonucleolytic cleavage at the poly(A) site. pnas.orgnih.gov Depletion of CBC from nuclear extracts has been shown to reduce the efficiency of this cleavage step, which can be restored by the addition of recombinant CBC. pnas.org This functional coupling ensures that only full-length, capped transcripts are efficiently processed for polyadenylation. nih.gov
The m7G cap is a critical signal for two other distinct nuclear pathways: the transport of U snRNAs and the quality control mechanism of nonsense-mediated decay (NMD).
U snRNA Transport : Small nuclear RNAs (snRNAs) like U1, U2, U4, and U5 are essential components of the spliceosome. wikipedia.org They are transcribed by RNA polymerase II in the nucleus and receive an m7G cap. nih.govucsf.edu This cap, in conjunction with the CBC, serves as a key part of the signal for their export to the cytoplasm for assembly into mature snRNPs. nih.govnih.gov The export is mediated by the export receptor CRM1 and requires an adaptor protein, PHAX, which bridges the interaction between the CBC-bound snRNA and CRM1-RanGTP. nih.govresearchgate.net After maturation in the cytoplasm, the cap is hypermethylated to a trimethylguanosine (TMG) structure, which then acts as part of the signal for the snRNP's re-import into the nucleus to function in splicing. wikipedia.orgnih.gov
Nonsense-Mediated Decay (NMD) : NMD is a surveillance pathway that degrades mRNAs containing premature termination codons (PTCs) to prevent the synthesis of truncated, potentially harmful proteins. wikipedia.orgwikipedia.org The CBC plays a crucial role in the "pioneer round" of translation, which occurs shortly after transcription. During this initial translation round, the CBC on the capped mRNA helps recruit the core NMD factor, UPF1. bmbreports.orgnih.gov If the ribosome encounters a PTC while the transcript is still associated with downstream exon junction complexes (EJCs), the NMD machinery is activated, leading to the rapid degradation of the faulty mRNA. tandfonline.com
For a mature mRNA to be translated into protein, it must first be exported from the nucleus to the cytoplasm. The this compound cap is a cornerstone of this process. nih.govbiosyn.com The CBC, bound to the 5'-cap, is instrumental in recruiting the Transcription-Export (TREX) complex to the 5' end of the processed mRNA. nih.govmdpi.com The TREX complex, in turn, recruits the primary mRNA export receptor, the NXF1-NXT1 heterodimer. mdpi.comresearchgate.net This chain of interactions ensures that only properly capped, spliced, and polyadenylated mRNAs are marked for export. nih.govontosight.ai The NXF1-NXT1 complex then mediates the translocation of the entire messenger ribonucleoprotein (mRNP) complex through the nuclear pore complex (NPC) into the cytoplasm. mdpi.com Uncapped or improperly processed mRNAs are typically retained in the nucleus and degraded. nih.gov
Functional Distinction of Self versus Non-Self Messenger RNA in Host Innate Immunity
The chemical composition of the mRNA cap is a critical determinant for the innate immune system to distinguish the body's own ("self") RNA from foreign ("non-self") RNA, such as that produced during a viral infection. nih.govnih.gov The this compound structure, specifically the 2'-O-methylation on the first nucleotide (creating a Cap-1 structure), is a key molecular signature of self RNA in higher eukaryotes. bohrium.comnih.gov
Host pattern recognition receptors (PRRs) in the cytoplasm are poised to detect foreign nucleic acids. nih.gov One such sensor is the Interferon-induced protein with tetratricopeptide repeats 1 (IFIT1). wustl.edu IFIT1 can directly recognize and bind to RNAs that have a 5'-cap but lack the 2'-O-methylation (i.e., Cap-0 structures) or have an uncapped 5'-triphosphate end, which are common features of viral replication intermediates. nih.govwustl.edu Binding of IFIT1 to these "non-self" RNAs triggers an antiviral state, primarily by sequestering the RNA and inhibiting its translation, thereby restricting viral proliferation. nih.govmdpi.com
By ensuring that its own mRNAs possess the Cap-1 structure (this compound), the host cell effectively marks them as "self," allowing them to evade recognition and restriction by IFIT1 and other innate immune sensors. mdpi.comresearchgate.net Many successful viruses have evolved strategies to mimic this self-signature, either by encoding their own 2'-O-methyltransferase enzymes to add the modification to their viral RNAs or by "snatching" capped and methylated 5' leaders from host mRNAs to attach to their own transcripts. bohrium.com This highlights the central role of the this compound cap structure as a crucial checkpoint for both gene expression and host defense.
Table 2: Hallmarks of Self vs. Non-Self RNA for Innate Immune Recognition
| Feature | "Self" mRNA | "Non-Self" RNA (e.g., Viral) | Innate Immune Consequence |
| 5'-Cap Structure | Typically Cap-1 (m7GpppNm) or Cap-2 (m7GpppNmNm) | Can be 5'-triphosphate, Cap-0 (m7GpppN), or uncapped | Recognition by sensors like RIG-I (for triphosphates) and IFIT1 (for Cap-0) |
| 2'-O-Methylation | Present on the first (and often second) nucleotide | Often absent | Lack of methylation allows binding by IFIT1, leading to restriction |
| Host Sensor | IFIT1, RIG-I | Evaded | Activated |
| Cellular Fate | Translation proceeds | Translation inhibited, antiviral response triggered |
Academic Applications of M7gpppampg in Molecular Biology Research
Development of Capped mRNA for In vitro Transcription Studies
The in vitro synthesis of capped mRNA is a cornerstone of modern molecular biology, facilitating research in areas ranging from gene function to the development of mRNA-based therapeutics. neb-online.de The compound m7GpppAmpG serves as a dinucleotide cap analog during in vitro transcription (IVT) reactions. In this process, a DNA template containing a promoter for a specific RNA polymerase (e.g., T7, SP6, or T3) is used to synthesize RNA transcripts. thermofisher.com When this compound is included in the transcription reaction, it is incorporated at the 5' end of the nascent RNA chain, resulting in a capped mRNA molecule.
This co-transcriptional capping method offers a streamlined approach to producing mRNAs that mimic those found in eukaryotes. neb.com The presence of the 5' cap is crucial for the subsequent utility of the synthetic mRNA in various downstream applications. For instance, in vitro synthesized capped mRNAs are routinely used as templates for in vitro translation systems, allowing for the production and analysis of specific proteins. youtube.com Furthermore, the generation of capped mRNAs is a critical first step in studies investigating mRNA localization, stability, and translational regulation. The efficiency of capping with dinucleotide analogs like this compound can be very high, often exceeding 90%, ensuring that a large proportion of the synthesized RNA is functional. medchemexpress.comyoutube.com
Below is a table summarizing the components and purpose of a typical in vitro transcription reaction for generating capped mRNA.
| Component | Purpose |
| Linearized DNA Template | Provides the sequence for the RNA transcript. |
| RNA Polymerase (e.g., T7) | Catalyzes the synthesis of RNA from the DNA template. |
| Ribonucleotide Triphosphates (ATP, CTP, UTP, GTP) | The building blocks for the RNA molecule. |
| This compound | Dinucleotide cap analog that is incorporated at the 5' end. |
| Buffer System | Maintains optimal pH and ionic conditions for the polymerase. |
Research on Cap-Dependent Translation Initiation Mechanisms
The 5' cap structure is a defining feature of eukaryotic mRNA and plays a pivotal role in the initiation of translation. The this compound cap analog is instrumental in dissecting the mechanisms of cap-dependent translation. This process is initiated by the recognition of the m7G cap by the eukaryotic initiation factor 4E (eIF4E). nih.govbiorxiv.org The binding of eIF4E to the cap is a critical and often rate-limiting step in translation initiation. nih.gov
By using mRNAs capped with this compound, researchers can investigate the intricate series of events that follow cap recognition. These include the assembly of the eIF4F complex (comprising eIF4E, the scaffolding protein eIF4G, and the RNA helicase eIF4A) at the 5' end of the mRNA. researchgate.netyoutube.com This complex then recruits the 43S pre-initiation complex, which scans the mRNA in a 5' to 3' direction to locate the start codon. mdpi.com
Studies utilizing this compound-capped mRNAs have provided valuable insights into how the cap-eIF4E interaction influences translation efficiency. For example, research has shown that the presence of the cap can significantly enhance the kinetics of the first round of translation initiation, thereby promoting the formation of polysomes. biorxiv.org Moreover, cap analogs can be used as competitive inhibitors in in vitro translation systems to specifically block cap-dependent translation, allowing for the study of alternative initiation mechanisms, such as those mediated by internal ribosome entry sites (IRESes). nih.govnih.gov
The following table outlines the key factors involved in cap-dependent translation initiation.
| Factor | Function |
| m7G Cap | The 5' terminal structure of mRNA recognized by the translation machinery. |
| eIF4E | The cap-binding protein that directly interacts with the m7G cap. nih.gov |
| eIF4G | A scaffolding protein that binds to eIF4E and other initiation factors. |
| eIF4A | An RNA helicase that unwinds secondary structures in the 5' UTR. |
| 43S Pre-initiation Complex | A complex containing the 40S ribosomal subunit and other initiation factors that is recruited to the mRNA. |
Investigation of Messenger RNA Stability and Gene Expression Regulation
The stability of mRNA molecules is a critical determinant of gene expression levels. The 5' cap structure, which can be mimicked by this compound in synthetic transcripts, plays a crucial role in protecting mRNA from degradation. Specifically, the cap shields the mRNA from the activity of 5' to 3' exonucleases, thereby increasing its half-life within the cell. nih.gov This protective function of the cap is essential for maintaining the integrity of the transcriptome and ensuring proper levels of protein synthesis. sciety.org
Researchers use in vitro transcribed mRNAs capped with this compound to study the factors that influence mRNA stability. By introducing these capped transcripts into cell-free extracts or by transfecting them into cells, the decay rates of specific mRNAs can be measured. These studies have revealed that the stability of an mRNA is not solely dependent on the cap itself but is also influenced by various cis-acting elements within the mRNA sequence and trans-acting RNA-binding proteins. nih.govresearchgate.net
The interplay between the 5' cap, the poly(A) tail at the 3' end, and various RNA-binding proteins creates a complex regulatory network that fine-tunes gene expression. For example, the cap and poly(A) tail can synergistically enhance translation and mRNA stability through the interaction of cap-binding proteins with poly(A)-binding protein (PABP). The use of this compound-capped mRNAs allows for the systematic investigation of these interactions and their impact on gene expression. mdpi.com
Elucidation of RNA-Protein Interactions and Complex Assembly
The 5' cap of an mRNA molecule serves as a docking site for a variety of proteins that are involved in its processing, export, and translation. The this compound cap analog is a vital tool for studying these RNA-protein interactions and the assembly of ribonucleoprotein (RNP) complexes. yeastgenome.org The primary cap-binding protein in the cytoplasm is eIF4E, as mentioned previously. However, in the nucleus, the cap is recognized by the nuclear cap-binding complex (CBC), which is composed of the subunits CBP20 and CBP80. nih.govresearchgate.net
The CBC binds to the cap of nascent pre-mRNAs and is involved in various aspects of RNA processing, including splicing and 3' end formation. researchgate.net Structural studies of CBC in complex with cap analogs have revealed the molecular basis of cap recognition and how this interaction facilitates the recruitment of other factors involved in RNA processing. nih.gov
In the cytoplasm, the interaction between the cap and eIF4E is a key regulatory point for translation. nih.gov By using this compound as a competitive inhibitor or by creating mRNAs with and without a cap, researchers can investigate the dynamics of eIF4E binding and its role in the assembly of the translation initiation complex. nih.gov Various biochemical and biophysical techniques, such as fluorescence quenching and surface plasmon resonance, have been employed with cap analogs to determine the kinetic constants of these interactions. nih.gov These studies are crucial for understanding how the cell regulates protein synthesis in response to various stimuli. youtube.com
The table below lists key proteins that interact with the mRNA 5' cap.
| Protein/Complex | Location | Function |
| Nuclear Cap-Binding Complex (CBC) | Nucleus | Binds to the cap of pre-mRNAs; involved in splicing and nuclear export. nih.govresearchgate.net |
| Eukaryotic Initiation Factor 4E (eIF4E) | Cytoplasm | Recognizes and binds the cap to initiate translation. nih.gov |
Utilization in the Study of Viral RNA Transcription and Replication
Many viruses, particularly those with RNA genomes, have evolved sophisticated strategies to utilize the host cell's machinery for their own replication and gene expression. The study of viral mRNA capping has been a fertile area of research, and in fact, the discovery of the 5' cap structure was initially made through studies of viral systems. nih.govnih.govresearchgate.net
The mRNAs of many eukaryotic viruses possess a 5' cap structure that is essential for their efficient translation by the host ribosomes. nih.govnih.gov In some cases, viruses encode their own capping enzymes, while others have developed mechanisms to "snatch" the cap from host cell mRNAs. The use of cap analogs like this compound has been instrumental in elucidating these viral capping mechanisms.
For example, in vitro transcription systems using viral RNA polymerases can be supplemented with this compound to study the synthesis of capped viral mRNAs. nih.gov Furthermore, cap analogs can be used to investigate the specific requirements of viral translation initiation. Some viruses utilize a cap-dependent translation mechanism that is similar to that of the host cell, while others employ IRES-mediated translation to bypass the need for a cap, particularly under conditions of cellular stress where cap-dependent translation is inhibited. nih.govmdpi.com By comparing the translation of this compound-capped and uncapped viral RNAs, researchers can dissect the relative importance of these different translation strategies for the viral life cycle.
Application in the Optimization of In vitro and In vivo Messenger RNA Expression Systems
The development of mRNA-based therapeutics and vaccines has highlighted the need for highly efficient in vitro and in vivo mRNA expression systems. The structure of the 5' cap is a critical parameter that can be optimized to enhance the stability and translational efficiency of synthetic mRNA. nih.govnih.gov A variety of cap analogs, including this compound, have been developed and tested for their ability to improve protein expression from in vitro transcribed mRNA.
Studies have shown that modifications to the cap structure can have a significant impact on the performance of an mRNA. For instance, certain cap analogs can lead to higher capping efficiencies during in vitro transcription and can increase the affinity of the mRNA for eIF4E, resulting in enhanced translation. medchemexpress.com Researchers often compare the expression levels of reporter proteins (e.g., luciferase or green fluorescent protein) from mRNAs capped with different analogs to identify the optimal cap structure for a particular application. researchgate.netbiorxiv.org
The optimization of mRNA expression is not limited to the cap structure. Other elements of the mRNA, such as the 5' and 3' untranslated regions (UTRs), the coding sequence, and the poly(A) tail, can also be engineered to improve performance. However, the 5' cap remains a key focal point for optimization efforts, and the availability of a diverse range of cap analogs, including this compound, provides researchers with the tools to fine-tune mRNA expression for both research and therapeutic purposes. nih.gov
The following table presents a comparative overview of different capping strategies for in vitro transcribed mRNA.
| Capping Strategy | Description | Advantages | Disadvantages |
| Post-transcriptional (Enzymatic) | Capping enzymes (e.g., from Vaccinia virus) are used to add the cap to the 5' end of the RNA after transcription. neb.com | High capping efficiency (approaching 100%). neb.com | Requires additional enzymatic steps and purification. |
| Co-transcriptional (Cap Analog) | A cap analog like this compound is included in the transcription reaction and is incorporated into the RNA. neb.com | Simpler, one-pot reaction. youtube.com | May result in a mixed population of capped and uncapped transcripts; can reduce overall RNA yield. neb.com |
Comparative Research on M7gpppampg with Other Mrna Capping Technologies
Comparison with Dinucleotide Cap Analogs (e.g., m7GpppG, m7GpppA)
Dinucleotide cap analogs, such as m7GpppG (mCAP) and m7GpppA, were among the first reagents used for co-transcriptional capping of synthetic mRNA. However, they possess fundamental limitations that are addressed by trinucleotide structures like m7GpppAmpG.
Furthermore, transcripts capped with simple dinucleotide analogs result in a "Cap 0" structure (m7GpppN). areterna.com While functional, the Cap 0 structure is an intermediate in higher eukaryotes and can be recognized by the innate immune system as non-self or viral RNA. syntezza.com In contrast, this compound is a trinucleotide analog that overcomes these limitations. Its structure ensures it is incorporated in the correct orientation. Crucially, it contains a 2'-O-methylation on the adenosine (B11128) residue, which leads to the direct co-transcriptional formation of a "Cap 1" structure (m7GpppNmpN). This Cap 1 structure is characteristic of mature eukaryotic mRNA, enhancing translation efficiency and reducing immunogenicity. syntezza.comneb-online.de
Table 1: Comparison of this compound and Dinucleotide Cap Analogs
| Feature | This compound | Dinucleotide Analogs (m7GpppG, m7GpppA) |
|---|---|---|
| Structure | Trinucleotide | Dinucleotide |
| Orientation | Correct orientation only | ~50% correct, ~50% reverse orientation |
| Resulting Cap | Cap 1 (m7GpppNmpN) | Cap 0 (m7GpppN) |
| Translational Efficiency | High | Reduced due to reverse incorporation |
| Immunogenicity | Low (mimics mature mRNA) | Higher (Cap 0 can be seen as non-self) |
Distinctions from Anti-Reverse Cap Analogs (ARCAs)
Anti-Reverse Cap Analogs (ARCAs) were developed to solve the orientation problem of standard dinucleotide caps (B75204). nih.govnih.gov ARCA is a dinucleotide (m7GpppG) that has a methyl group added to the 3'-OH position of the 7-methylguanosine (B147621) (m7,3'-O GpppG). areterna.comneb-online.de This modification prevents RNA polymerase from initiating transcription from the m7G end, thereby ensuring that the cap analog is incorporated only in the correct, forward orientation. areterna.comnih.gov This leads to a higher proportion of translationally active mRNA compared to transcripts made with standard dinucleotide analogs. nih.gov
While ARCAs successfully address the issue of reverse incorporation, they still have limitations compared to this compound. A primary distinction is that co-transcriptional capping with ARCA produces a Cap 0 structure. areterna.comtakarabio.com To achieve the more desirable Cap 1 structure, a separate, post-transcriptional enzymatic step using a 2'-O-methyltransferase is required. neb-online.de This adds complexity and cost to the manufacturing process. maravai.com
Table 2: Comparison of this compound and ARCAs
| Feature | This compound | Anti-Reverse Cap Analogs (ARCAs) |
|---|---|---|
| Structure Type | Trinucleotide | Modified Dinucleotide |
| Reverse Incorporation | Prevented by structure | Prevented by 3'-O-methyl group |
| Co-transcriptional Cap | Cap 1 | Cap 0 |
| Manufacturing Process | Single co-transcriptional step for Cap 1 | Requires additional enzymatic step for Cap 1 |
| Typical RNA Yield | High | Can be lower due to reduced GTP concentration |
Evaluation against Advanced Co-transcriptional Capping Technologies (e.g., CleanCap®)
Advanced co-transcriptional capping technologies, such as CleanCap®, have been developed to maximize the efficiency and quality of synthetic mRNA. These technologies are not distinct from this compound; rather, they utilize precisely engineered trinucleotide analogs like it. For instance, the widely used CleanCap® Reagent AG is a trinucleotide cap analog, m7G(5')ppp(5')(2'OMeA)pG, which is structurally the same as this compound. neb-online.de
Therefore, an evaluation of this compound against CleanCap® is an evaluation of the technology that employs it. This technology offers significant advantages over older methods. A key benefit is the remarkably high capping efficiency, with over 95% of the synthesized transcripts being correctly capped. syntezza.comneb-online.de This is a substantial improvement over the approximately 80% capping efficiency often seen with dinucleotide analog methods. trilinkbiotech.comneb-online.de
This high efficiency, combined with the one-step synthesis of a Cap 1 structure, results in a more homogeneous, potent, and less immunogenic mRNA product. syntezza.comtrilinkbiotech.com The streamlined "one-pot" reaction simplifies the manufacturing process, reducing time and purification costs compared to multi-step enzymatic or ARCA-based methods. takarabio.commaravai.com Consequently, trinucleotide-based technologies like CleanCap® are considered the state-of-the-art for producing therapeutic-grade mRNA. maravai.comtrilinkbiotech.com
Table 3: Performance Metrics of Capping Technologies
| Metric | This compound (via CleanCap®) | ARCA | Dinucleotide (mCAP) |
|---|---|---|---|
| Capping Efficiency | >95% | 50-80% | ~80% (with ~50% reverse caps) |
| Cap Structure | Cap 1 | Cap 0 | Cap 0 |
| Process | One-step co-transcriptional | Co-transcriptional + enzymatic step for Cap 1 | One-step co-transcriptional |
| Yield | High | Moderate | Moderate |
| Product Homogeneity | High | Moderate | Low |
Analysis of Different Methylation Patterns and Their Functional Consequences
The methylation pattern of the 5' cap is a critical determinant of mRNA function. The key invariable feature is the 7-methylguanosine (m7G) at the very 5' end. nih.gov However, subsequent methylations on the first and second transcribed nucleotides are crucial for the mRNA's fate in eukaryotic cells.
Cap 0 Structure (m7GpppN): This structure contains only the essential m7G methylation. While it is required for binding to the cap-binding complex (CBC) and for initiating translation, it is considered an intermediate structure in higher eukaryotes. syntezza.comnih.gov In the context of synthetic mRNA, a Cap 0 structure can be recognized by pattern recognition receptors as foreign, potentially triggering an innate immune response. syntezza.com
Cap 1 Structure (m7GpppNmpN): This structure features an additional methyl group on the 2'-hydroxyl of the first nucleotide adjacent to the triphosphate bridge. The 2'-O-methylation in m7GpppAm pG is what confers this Cap 1 status. This modification is a hallmark of "self" mRNA in eukaryotes and helps the transcript evade detection by the innate immune system. syntezza.com The presence of a Cap 1 structure reduces binding to immune sensors and subsequent inflammatory responses, while also enhancing translational efficiency.
N6-methyladenosine (m6A): While the primary methylation in this compound is the 2'-O-methylation, other patterns exist. For example, if the first transcribed nucleotide is an adenosine, it can also be methylated at the N6 position (m6A). This modification has been linked to effects on mRNA stability and translation, though its impact can be sequence-dependent. nih.gov
The specific methylation pattern of this compound, yielding a Cap 1 structure, is therefore a significant functional advantage, leading to higher protein expression and a more favorable safety profile for in vivo applications. trilinkbiotech.com
Impact of Nucleotide Identity at Cap-Adjacent Positions on Biological Properties
In the context of co-transcriptional capping with trinucleotide analogs like this compound, the final "G" is the first nucleotide of the transcript body. The T7 RNA polymerase, commonly used for in vitro transcription, has a strong preference for initiating transcription with a guanosine (B1672433) (G). Advanced capping technologies have developed various trinucleotide analogs to accommodate different initiation sequences (e.g., CleanCap® AG, CleanCap® AU) to provide flexibility. syntezza.com
Advanced Methodologies for the Academic Investigation of M7gpppampg and Mrna Caps
Biochemical Approaches for Functional Assessment
Biochemical assays are designed to measure the functional activity of m7GpppAmpG-capped mRNA, primarily its ability to be translated into protein and the efficiency with which the cap is added to the mRNA transcript.
In vitro translation (IVT) or cell-free protein synthesis systems are essential tools for assessing the functional competence of capped mRNA. thermofisher.compromega.com These systems contain all the necessary macromolecular components for protein synthesis—such as ribosomes, tRNAs, and initiation and elongation factors—typically derived from crude extracts of cells with high protein synthesis rates, like rabbit reticulocytes or human HeLa cells. thermofisher.cominterchim.fr
| System | Source | Key Features | Typical Application |
|---|---|---|---|
| Rabbit Reticulocyte Lysate | Immature rabbit red blood cells. thermofisher.com | Highly efficient in translating exogenous mRNAs. Low endogenous mRNA background. thermofisher.com | Comparing translational efficiencies of mRNAs with different cap analogs. researchgate.net |
| Wheat Germ Extract | Wheat embryos. thermofisher.com | Low cost, high translational activity. Suitable for a wide range of mRNAs. nih.gov | General assessment of cap-dependent translation kinetics. oup.com |
| Human Cell Lysate (e.g., HeLa) | Cultured human cells. interchim.frnih.gov | Provides a translation environment (ribosomes, factors) from human cells, which may be important for studying human-specific regulation. nih.govyoutube.com | Screening for inhibitors of cap-dependent translation; studying human protein synthesis. fishersci.compnas.org |
The efficiency of the co-transcriptional capping reaction, where the cap analog is incorporated during in vitro transcription, is a critical quality attribute for synthetic mRNA. thermofisher.com Several quantitative methods have been developed to determine the percentage of mRNA molecules that are successfully capped.
A predominant method involves enzymatic digestion of the mRNA followed by liquid chromatography-mass spectrometry (LC-MS). mtoz-biolabs.com In this approach, an enzyme like RNase H is used, often guided by a complementary DNA oligonucleotide, to cleave the mRNA transcript near the 5' end, generating small 5' fragments. thermofisher.comgoogle.com These fragments, which can be capped or uncapped, are then separated by high-performance liquid chromatography (HPLC) and their exact masses are determined by a high-resolution mass spectrometer. thermofisher.com By comparing the peak areas of the capped and uncapped species, a precise capping efficiency can be calculated. mtoz-biolabs.com
Other methods include ribozyme cleavage assays, where a specifically designed ribozyme cuts the mRNA to release short 5' end products. mdpi.com These products are then separated and quantified using techniques like denaturing polyacrylamide gel electrophoresis (PAGE) or LC-MS. mdpi.com These analytical techniques are crucial for optimizing capping reactions and for the quality control of mRNA intended for therapeutic use. google.commtoz-biolabs.com
Assays for Susceptibility to Decapping Enzymes
The stability of an mRNA molecule is intrinsically linked to the integrity of its 5' cap structure. Decapping enzymes are critical cellular components that remove this cap, initiating mRNA degradation. Assays designed to measure the susceptibility of this compound-capped RNA to these enzymes provide crucial insights into its potential stability and translational lifetime within a cellular environment.
The primary enzymes involved in mRNA decapping are Dcp2, the major decapping enzyme, and DcpS, a scavenger decapping enzyme. wikipedia.org Dcp2 acts on intact mRNA, hydrolyzing the cap to release m7GDP and a 5'-monophosphate RNA, which is then a substrate for 5'-to-3' exonucleolytic decay. nih.govembopress.org In contrast, DcpS acts on the residual cap structures (m7GpppN) that remain after the 3'-to-5' degradation of an mRNA molecule, releasing m7GMP. wikipedia.orguniprot.org
Assays to determine the susceptibility of this compound-capped RNA typically involve incubating the capped RNA with purified recombinant Dcp2 or DcpS enzymes. The reaction products are then analyzed to quantify the extent of decapping. A common method for analysis is thin-layer chromatography (TLC), which can separate the intact cap analog from the cleaved products (m7GDP or m7GMP). nih.gov By radiolabeling the cap structure, the products can be visualized by autoradiography and quantified.
The resistance or susceptibility of this compound to these enzymes compared to the canonical m7GpppG cap provides a measure of its potential for enhanced stability. Modifications within the cap structure can influence enzyme recognition and catalytic activity. For instance, studies on various cap analogs have shown that alterations to the guanosine (B1672433) or the triphosphate linkage can confer resistance to decapping. nih.gov
| Enzyme | Substrate | Primary Product | Assay Purpose for this compound |
|---|---|---|---|
| Dcp2 | Capped mRNA | m7GDP | Determines the rate of degradation initiation for intact this compound-capped mRNA. |
| DcpS | Cap analog (m7GpppN) | m7GMP | Evaluates the clearance of the residual this compound cap after 3'-5' exonuclease activity. |
Crosslinking Immunoprecipitation (CLIP) for RNA-Protein Interaction Mapping
Understanding the interactions between the this compound cap and various RNA-binding proteins (RBPs) is fundamental to elucidating its functional consequences. Crosslinking Immunoprecipitation (CLIP) is a powerful technique used to identify the in vivo binding sites of RBPs on a transcriptome-wide scale. wikipedia.org This methodology can be adapted to specifically investigate the proteins that interact with this compound-capped RNA.
The CLIP protocol begins with the in vivo UV crosslinking of cells or tissues. nih.gov UV irradiation creates covalent bonds between proteins and RNA molecules that are in close proximity, effectively capturing their interactions as they occur within the cell. nih.gov Following crosslinking, the cells are lysed, and the RNA is partially fragmented. The RBP of interest, along with its crosslinked RNA cargo, is then immunoprecipitated using a specific antibody.
After stringent washing steps to remove non-specifically bound molecules, the protein-RNA complexes are resolved by gel electrophoresis and transferred to a membrane. The region corresponding to the protein-RNA complex is excised, and the protein is digested with proteinase K, leaving behind a small peptide fragment at the crosslinking site on the RNA. The purified RNA fragments are then reverse transcribed into cDNA and sequenced, allowing for the precise identification of the protein's binding sites on the RNA.
By applying CLIP to cells expressing this compound-capped reporter mRNAs, researchers can identify the specific RBPs that bind to this cap structure. This can reveal how the this compound cap influences the recruitment of translation initiation factors, decapping enzymes, and other regulatory proteins, thereby providing a mechanistic understanding of its effects on mRNA metabolism. Variants of the CLIP method, such as HITS-CLIP, PAR-CLIP, and eCLIP, offer improvements in resolution and efficiency. wikipedia.org
Chromatographic and Electrophoretic Purification and Analysis Techniques
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for RNA Purification
The purity of in vitro transcribed (IVT) mRNA is paramount for its use in research and therapeutic applications. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used technique for the purification of synthetic RNAs, including those capped with this compound. This method separates molecules based on their hydrophobicity.
In the context of mRNA purification, RP-HPLC can effectively separate the desired full-length, capped mRNA from various contaminants, such as uncapped RNA, shorter RNA fragments, and residual components of the IVT reaction like nucleotides and enzymes. The presence of the this compound cap can subtly alter the retention time of the mRNA compared to its uncapped counterpart, allowing for their separation.
Gel Electrophoresis for RNA Integrity and Size Analysis
Gel electrophoresis is a fundamental technique for assessing the integrity and size of RNA molecules, including those capped with this compound. This method separates RNA molecules based on their size as they migrate through a gel matrix under the influence of an electric field.
For a general assessment of RNA quality, total RNA is often run on a denaturing agarose (B213101) gel. thermofisher.com The integrity of the RNA is judged by the appearance of the ribosomal RNA (rRNA) bands (28S and 18S in eukaryotes). benchling.com Sharp, distinct rRNA bands with an intensity ratio of approximately 2:1 (28S:18S) are indicative of intact, high-quality RNA. benchling.com Conversely, smeared bands or a ratio below this threshold suggest RNA degradation.
When analyzing purified this compound-capped mRNA, denaturing polyacrylamide gel electrophoresis (PAGE) can provide higher resolution for specific size determination. biocompare.com The capped mRNA should appear as a distinct band at the expected molecular weight. The absence of significant smearing below this band confirms the integrity of the RNA population. Comparing the migration of the this compound-capped RNA to an uncapped version can also reveal any subtle mobility shifts imparted by the cap structure.
Mass Spectrometry-Based Characterization of Cap Analogs and Modified RNAs
Mass spectrometry (MS) is an indispensable tool for the precise characterization of cap analogs like this compound and the RNAs they modify. This technique provides highly accurate mass measurements, allowing for the confirmation of chemical identity and the detection of impurities.
High-resolution mass spectrometry with electrospray ionization (ESI-HRMS) is commonly used to confirm the molecular weight of synthesized cap analogs, ensuring their structural integrity. nih.gov When coupled with liquid chromatography (LC-MS), it becomes a powerful method for analyzing the purity of a cap analog preparation and for characterizing the 5' end of an mRNA molecule. waters.com
For instance, an LC-MS-based approach can be employed to determine the capping efficiency of an in vitro transcription reaction. waters.com By analyzing the 5' terminal fragments of the synthesized RNA, it is possible to quantify the proportion of transcripts that are correctly capped with this compound versus those that have an uncapped 5' triphosphate end or other variations. waters.com Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the cap analog and analyzing the resulting product ions, confirming the connectivity of the nucleosides and the triphosphate bridge.
Computational Modeling and In Silico Design of Novel Cap Analogs
Computational modeling and in silico design have become increasingly important in the study and development of novel mRNA cap analogs. These approaches provide valuable insights into the structural and dynamic properties of cap analogs and their interactions with target proteins, guiding the rational design of new molecules with improved characteristics.
Molecular dynamics (MD) simulations are a key computational tool used to investigate the behavior of cap analogs like this compound at an atomic level. springernature.com By simulating the dynamic movements of the cap analog and its interactions with a target protein, such as the eukaryotic translation initiation factor 4E (eIF4E), researchers can gain a deeper understanding of the binding process. nih.gov These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and stacking interactions, that contribute to binding affinity and specificity.
Furthermore, computational methods can be used to predict the binding affinities of a series of novel cap analogs, allowing for the in silico screening of many potential candidates before undertaking their chemical synthesis. nih.gov By systematically modifying the structure of this compound in a computational model and evaluating the predicted effects on binding to eIF4E or susceptibility to decapping enzymes, it is possible to identify modifications that are likely to enhance translational efficiency or mRNA stability. This in silico design process accelerates the development of next-generation cap analogs for therapeutic applications. Brownian dynamics simulations have also been employed to study the kinetics of binding between cap analogs and eIF4E, providing further insights into the factors that govern this critical interaction. nih.gov
| Computational Method | Application to this compound | Key Insights |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Modeling the interaction of this compound with proteins like eIF4E. | Provides details on binding modes, conformational changes, and interaction energies. |
| Brownian Dynamics Simulations | Simulating the diffusional encounter and association of this compound with eIF4E. | Elucidates the kinetics and electrostatic steering effects in the binding process. nih.gov |
| In Silico Mutagenesis | Virtually modifying the structure of this compound and predicting the impact on function. | Guides the rational design of new cap analogs with desired properties. |
Future Perspectives and Unanswered Questions in M7gpppampg Research
Elucidating Nuances of Cap-Binding Protein Specificity and Conformational Dynamics
A primary frontier in cap analog research is to understand the precise molecular interactions between cap structures like m7GpppAmpG and various cap-binding proteins. The eukaryotic initiation factor 4E (eIF4E) is the canonical cap-binding protein for translation initiation, but other proteins, such as the nuclear cap-binding complex (CBC), also recognize the cap for different purposes like pre-mRNA processing and nuclear export. nih.govnih.gov
Future research must address how these different proteins distinguish between various cap analogs. While the m7G moiety is a key recognition feature, the subsequent nucleotides and the triphosphate bridge also play a role. nih.gov For instance, studies on schistosome eIF4E, which binds both monomethyl (m7G) and trimethylguanosine (m2,2,7G) caps (B75204), reveal that subtle differences in the cap-binding pocket can accommodate different cap structures. researchgate.net Comparing the binding of this compound to these different proteins will be crucial.
A significant unanswered question is how the binding of this compound induces or is affected by conformational changes in cap-binding proteins. Molecular dynamics simulations show that eIF4E undergoes significant structural rearrangement upon cap binding, with key tryptophan residues sandwiching the m7G ring. biorxiv.orgbiorxiv.org The cap-binding pocket itself is not pre-formed but is induced by the cap's arrival. biorxiv.org It remains to be fully elucidated how the "AmpG" portion of this compound influences these dynamics compared to other cap structures. Understanding these dynamic changes is critical, as they regulate the binding of other factors, like eIF4G, and ultimately control translation. nih.gov
Key Unanswered Questions:
How do different cap-binding proteins (e.g., eIF4E, CBC, DcpS) achieve specificity for this compound versus other natural and synthetic cap analogs?
What are the precise, atom-level conformational changes that this compound induces in eIF4E upon binding, and how do these dynamics influence the assembly of the entire translation initiation complex?
Can we design cap analogs that selectively bind to one type of cap-binding protein over another to modulate specific cellular processes?
Exploring Unidentified Regulatory Pathways Modulated by Cap Structures
The m7G cap is primarily known for its role in cap-dependent translation. However, its functions extend to pre-mRNA splicing, nuclear export, and protecting mRNA from degradation. nih.govnih.gov A major area of future exploration is the discovery of novel, non-canonical regulatory pathways that are modulated by specific cap structures like this compound.
Recent findings suggest that cap modifications are involved in processes beyond general translation. For example, the discovery of cytoplasmic capping machinery points to a new level of gene control. nih.gov There is also evidence that certain cap structures might play a role in directing specific mRNAs to certain subcellular locations for localized translation. Furthermore, the interplay between the cap and the poly(A) tail in orchestrating mRNA stability and translational efficiency is an area of active investigation, and the specific contribution of the this compound structure to this "mRNA closed-loop" formation needs to be detailed.
Viruses, which have diverse and often unconventional mRNA capping mechanisms, provide a rich field for discovering new cap-related functions and regulations. nih.gov Studying how viral proteins interact with or modify host caps, or how viral caps commandeer the host's translational machinery, could reveal new cellular pathways. Another emerging area is the role of the cap structure in the innate immune response, where cellular sensors must distinguish "self" (capped) from "non-self" (uncapped or improperly capped) RNA. nih.gov
Key Unanswered Questions:
Are there specific cellular signaling pathways that are activated or repressed by the presence of this compound-capped mRNAs?
Does the this compound structure influence the recruitment of specific RNA-binding proteins that dictate an mRNA's fate, such as its localization, stability, or entry into stress granules?
Can variations in the cap structure, including the nucleotides following the m7G, serve as a "code" to fine-tune the regulation of specific subsets of genes?
Advancements in High-Throughput Screening for Optimal Cap Analogs
The development of mRNA-based therapeutics has created immense demand for cap analogs that can confer high translational efficiency and stability. nih.govwikipedia.org While this compound is a standard, the search for superior analogs is a major focus. Future progress will depend on the development and application of high-throughput screening (HTS) methods to rapidly evaluate vast libraries of novel cap structures.
Current methods often involve synthesizing individual cap analogs and testing them in laborious in vitro transcription and translation experiments. thermofisher.comresearchgate.net Future HTS assays could leverage fluorescence-based readouts or cell-free expression systems to screen thousands of compounds simultaneously. For example, researchers have developed fluorescent probes based on GpppA and GpppG derivatives to create a universal assay for monitoring the activity of mRNA cap methyltransferases, which could be adapted for screening inhibitors or evaluating substrate efficiency. dundee.ac.uknih.gov
The goal is to identify cap analogs that outperform current standards by offering higher binding affinity to eIF4E, increased resistance to decapping enzymes, and optimal orientation upon incorporation into mRNA. nih.gov The ideal analog would maximize protein production from a given amount of mRNA. This involves exploring modifications at various positions, including the guanine (B1146940) base, the ribose rings, and the phosphate (B84403) bridge. researchgate.netnih.gov
Table 1: Parameters for High-Throughput Screening of Cap Analogs
| Screening Parameter | Objective | Rationale | Potential HTS Method |
|---|---|---|---|
| Binding Affinity to eIF4E | Maximize | Stronger binding promotes efficient recruitment of the translation machinery. researchgate.net | Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR) |
| Translational Efficiency | Maximize | The ultimate goal is to produce more protein per mRNA molecule. thermofisher.comnih.gov | Cell-free translation systems with luciferase or fluorescent protein reporters. |
| Resistance to Decapping | Maximize | Increases mRNA half-life and duration of protein expression. nih.gov | Incubation with decapping enzymes (e.g., Dcp2) followed by qPCR or fluorescence assay. |
| Incorporation Efficiency | Maximize | Ensures a high percentage of transcripts are properly capped during in vitro transcription. researchgate.net | Gel shift assays or LC-MS analysis of transcription products. |
Development of Novel Analytical Probes for In vivo Cap Tracking
A significant challenge in understanding mRNA biology is visualizing and tracking capped transcripts within the complex environment of a living cell. To address this, future research will focus on creating novel analytical probes that allow for the real-time tracking of mRNAs bearing specific cap structures like this compound.
One promising approach is the use of bioorthogonal chemistry, often called "click chemistry". rsc.org This involves incorporating a chemically unique group, such as an azide (B81097) or an alkyne, into the cap analog during synthesis. rsc.orgcapes.gov.br This modified cap can then be introduced into cells via mRNA transfection. A fluorescent dye carrying the complementary chemical group can then be added, which will "click" onto the cap, lighting up the mRNA for visualization by advanced microscopy techniques. researchgate.netrsc.org This strategy has been successfully used to label the 5'-cap with fluorescent dyes even within complex cell lysates. rsc.org
Developing these probes will allow researchers to answer fundamental questions about the lifecycle of an mRNA molecule. Where does it go after entering the cytoplasm? How long does it take to be translated? Where does it go to be degraded? Answering these questions requires tools that can follow the cap from translation initiation to eventual decay. researchgate.net The development of probes that can be delivered into living organisms would be a major leap forward for biological diagnosis and therapy. nih.gov
Key Unanswered Questions:
Can we develop high-affinity antibodies or aptamers that specifically recognize the this compound structure for use as imaging agents?
How can bioorthogonal probes be optimized for minimal disruption of the mRNA's natural interactions and function?
Is it possible to create "smart" probes that change their fluorescent signal upon binding to the ribosome, providing a direct readout of active translation in vivo?
Understanding the Role of Cap Methylation Beyond Canonical Functions
The N7-methylation of the terminal guanosine (B1672433) (m7G) is the defining feature of the cap, essential for recognition by eIF4E. nih.gov However, methylation can also occur at other positions, such as the 2'-O position of the first and second nucleotides (termed Cap 1 and Cap 2, respectively). nccr-rna-and-disease.chyoutube.com These additional methylations are crucial for helping the cell distinguish its own mRNA from foreign RNA, thereby avoiding an innate immune response. nccr-rna-and-disease.ch
Future research will explore the full spectrum of functions for these methylations beyond immune evasion. Studies have shown that the loss of cap-proximal ribose methylations leads to embryonic lethality in mice without triggering an immune response, suggesting these modifications have essential roles in gene regulation. nccr-rna-and-disease.ch The c-Myc proto-oncogene, for instance, has been found to regulate the formation of the m7G cap, and enhanced cap methylation contributes significantly to its gene regulation program. dundee.ac.uk
An important area of investigation is the potential for "epitranscriptomics" at the 5' cap—that is, dynamic addition and removal of methyl groups to regulate mRNA function in response to cellular signals. While cap methylation is generally considered a stable mark, the existence of enzymes that could demethylate the cap is an intriguing possibility. Understanding how cap methylation is regulated, for instance during the cell cycle, could reveal new layers of gene expression control. dundee.ac.uk
Key Unanswered Questions:
Do different methylation patterns on the cap (e.g., Cap 0 vs. Cap 1 vs. Cap 2) recruit different sets of proteins, leading to distinct regulatory outcomes?
Are there cellular enzymes that can actively remove methyl groups from the cap structure, making cap methylation a reversible, dynamic modification?
Does the methylation status of the cap influence its interaction with RNA degradation machinery, thereby controlling mRNA half-life?
Integration of Omics Data for Comprehensive Cap-Related Regulatory Networks
To build a complete picture of how cap structures like this compound regulate cellular life, it is essential to move beyond single-gene studies and embrace a systems-level approach. The future of cap research lies in the integration of multiple "omics" datasets—such as transcriptomics (RNA-seq), proteomics, and ribosome profiling (Ribo-seq)—to construct comprehensive regulatory networks. nih.govnih.gov
Ribosome profiling is a particularly powerful technique that provides a snapshot of all the mRNAs being actively translated in a cell at a given moment by sequencing the mRNA fragments protected by ribosomes. h1.cobiorxiv.orgnih.gov By comparing the Ribo-seq data from cells treated with mRNAs capped with this compound versus other analogs, researchers can determine the precise effect of the cap structure on the translation of thousands of genes simultaneously. nih.gov
Integrating this data with transcriptomics (to measure mRNA abundance) and proteomics (to measure protein levels) will allow for the construction of detailed models of gene regulation. youtube.com This approach can help identify which genes are most sensitive to changes in cap structure and reveal entire pathways that are co-regulated by cap-dependent mechanisms. nih.govmdpi.com These integrative methods can uncover complex relationships that are invisible when looking at a single data type alone. researchgate.net
Table 2: Omics Approaches for Cap-Related Research
| Omics Technique | Information Provided | Application to this compound Research |
|---|---|---|
| Transcriptomics (RNA-seq) | Measures the abundance of all mRNA transcripts. | Determines if this compound affects mRNA stability or transcription rates. |
| Ribosome Profiling (Ribo-seq) | Maps the precise locations and density of ribosomes on mRNA. nih.gov | Directly measures the translational efficiency of this compound-capped mRNAs on a genome-wide scale. biorxiv.org |
| Proteomics (e.g., Mass Spectrometry) | Measures the abundance of thousands of proteins. | Validates the downstream consequences of changes in translational efficiency observed with Ribo-seq. |
| Interactomics (e.g., RNA pull-down + MS) | Identifies proteins that bind to a specific RNA sequence or structure. | Discovers the complete set of proteins that interact with this compound-capped mRNAs in the cell. |
Q & A
Q. What methodologies are standard for synthesizing m7GpppAmpG and confirming its structural integrity?
this compound is synthesized via enzymatic or chemical methods using T7 RNA polymerase in in vitro transcription (IVT) systems. Structural confirmation involves mass spectrometry and nuclear magnetic resonance (NMR) to verify the 5′ cap structure and methylation patterns. For example, canonical analogs like this compound are synthesized with T7 class III promoters and purified using PAGE or HPLC .
Q. How is capping efficiency quantified during in vitro RNA synthesis?
Capping efficiency is measured by analyzing the ratio of capped to uncapped RNA using denaturing PAGE. Short RNA transcripts (e.g., 27-nt or 35-nt) are synthesized with this compound, digested with DNAzyme to homogenize 3′ ends, and resolved on gels. Efficiency is calculated based on band intensity, typically achieving ~90% for this compound under optimized IVT conditions .
Q. What role does this compound play in stabilizing mRNA against decapping enzymes?
this compound confers resistance to decapping by the human DCP1/DCP2 complex. Stability assays involve incubating capped RNA with hDCP1/DCP2 at 37°C and analyzing degradation over time via PAGE. This compound-capped RNA shows slower decapping rates compared to non-canonical caps (e.g., NADpG) but is less stable than analogs with additional modifications like N6-benzylation .
Advanced Research Questions
Q. How do structural modifications of this compound (e.g., N6-benzylation) influence translational activity and mRNA stability?
Modifications at the N6 position of adenosine (e.g., m7GpppBn6AmpG) are tested for translational efficiency using in vitro rabbit reticulocyte lysate (RRL) and in vivo models. Fluorescence quenching titration (FQT) measures binding affinity (KAS) to eIF4E, where m7GpppBn6AmpG exhibits 4-fold higher KAS (136.1 ± 13.2 mM⁻¹) than this compound (29.6 ± 2.3 mM⁻¹). However, increased eIF4E binding does not always correlate with stability; N6-benzylated caps show faster decapping in vitro but superior in vivo therapeutic efficacy in cancer models .
Q. What contradictions exist in binding affinity data between free cap analogs and capped RNA ligands?
Microscale thermophoresis (MST) assays reveal discrepancies in IFIT1 binding. Free this compound (cap-1) shows stronger IFIT1 affinity (KD = 0.14 µM) than RNA-capped counterparts, suggesting free caps may overestimate binding interactions. This highlights the need to validate cap analog data using full-length RNA ligands .
Q. Which in vivo models demonstrate the therapeutic superiority of this compound-capped mRNA?
Bioluminescence imaging in mice injected with firefly luciferase (Fluc)-encoding mRNA shows m7GpppBn6AmpG-capped mRNA generates 2–3× higher luminescence than this compound. Similarly, hEPO-encoding mRNA with N6-benzylated caps produces 48-hour serum protein levels 4× higher than standard caps when formulated with ionizable lipids like SM-102 .
Key Methodological Considerations
- Binding Assays : Use FQT or MST for cap-eIF4E/IFIT1 interactions, but prioritize RNA ligands over free analogs for physiological relevance .
- Stability Testing : Combine PAGE with RT-qPCR to assess in vitro and cellular mRNA decay .
- Therapeutic Evaluation : Employ lipid formulations (e.g., SM-102) in murine models to benchmark cap performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
